molecular formula C23H28N2O3 B267187 N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide

N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide

Numéro de catalogue B267187
Poids moléculaire: 380.5 g/mol
Clé InChI: JWLQREKAMGNQJV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide, also known as CX-5461, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as an anticancer agent. CX-5461 was initially identified as a selective inhibitor of RNA polymerase I transcription, which is known to be upregulated in many cancer cells. Since then, numerous studies have been conducted to investigate the mechanism of action, biochemical and physiological effects, and potential applications of CX-5461.

Mécanisme D'action

N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide selectively inhibits RNA polymerase I transcription, which is necessary for the synthesis of ribosomal RNA (rRNA) and ribosome biogenesis. Cancer cells are known to have an increased demand for ribosomes due to their high proliferation rates, and N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide targets this vulnerability by disrupting ribosome biogenesis and inducing DNA damage. This ultimately leads to cell death in cancer cells, while sparing normal cells.
Biochemical and Physiological Effects:
In addition to its anticancer effects, N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide has been shown to have other biochemical and physiological effects. It has been found to inhibit angiogenesis, which is the process by which new blood vessels are formed to support tumor growth. N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide has also been shown to modulate the immune system by increasing the expression of immune checkpoint molecules, which can enhance the immune response against cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide is its specificity for cancer cells, which reduces the risk of toxicity to normal cells. However, N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide has also been found to have limited efficacy in some cancer types, which may be due to differences in the expression of RNA polymerase I between different cancer cells. In addition, N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide has a short half-life in vivo, which may limit its effectiveness as a therapeutic agent.

Orientations Futures

There are several future directions for research on N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide. One area of focus is the development of more potent and selective inhibitors of RNA polymerase I transcription. Another area of research is the identification of biomarkers that can predict the response to N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide treatment, which could help to personalize cancer therapy. Additionally, there is ongoing research into the use of N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide in combination with other anticancer agents, as well as the potential use of N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide in other diseases such as viral infections and neurodegenerative disorders.
In conclusion, N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide is a promising anticancer agent that selectively targets cancer cells by inhibiting RNA polymerase I transcription. While there are limitations to its efficacy, ongoing research is exploring ways to improve its effectiveness and expand its potential applications.

Méthodes De Synthèse

The synthesis of N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide involves several steps, including the reaction of 2-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-cyclohexyl-N-methyl-4-aminobenzamide to yield N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide. The synthesis process has been optimized to improve the yield and purity of the final product, and various analytical techniques have been used to characterize the compound.

Applications De Recherche Scientifique

N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide has been extensively studied for its potential as an anticancer agent. It has been shown to selectively kill cancer cells by inducing DNA damage and inhibiting DNA repair mechanisms. N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide has also been found to be effective against cancer stem cells, which are known to be resistant to conventional chemotherapy. In addition, N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide has been shown to enhance the efficacy of other anticancer agents, suggesting that it may have a synergistic effect when used in combination with other drugs.

Propriétés

Nom du produit

N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide

Formule moléculaire

C23H28N2O3

Poids moléculaire

380.5 g/mol

Nom IUPAC

N-cyclohexyl-2-[(2-ethoxybenzoyl)amino]-N-methylbenzamide

InChI

InChI=1S/C23H28N2O3/c1-3-28-21-16-10-8-14-19(21)22(26)24-20-15-9-7-13-18(20)23(27)25(2)17-11-5-4-6-12-17/h7-10,13-17H,3-6,11-12H2,1-2H3,(H,24,26)

Clé InChI

JWLQREKAMGNQJV-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)N(C)C3CCCCC3

SMILES canonique

CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)N(C)C3CCCCC3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.